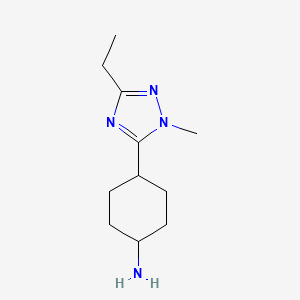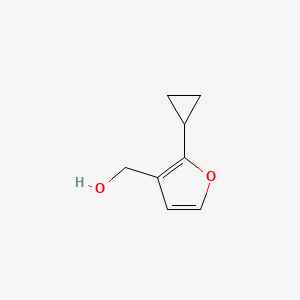
7-fluoro-2,3-dihydro-1H-indene-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 1st position of the indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the fluorination of 2,3-dihydro-1H-indene-1-carboxylic acid using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under mild conditions to achieve selective fluorination at the 7th position.
Industrial Production Methods: Industrial production of 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. This reaction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a valuable candidate for drug discovery.
Industry: In the materials science industry, 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is used in the development of advanced materials with improved properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the carboxylic acid group can participate in various biochemical reactions, influencing the compound’s activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.
7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure with a bromine atom, leading to variations in its chemical behavior.
Uniqueness: The presence of the fluorine atom in 7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid imparts unique properties to the compound, such as increased metabolic stability and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H9FO2 |
|---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-2-6-4-5-7(9(6)8)10(12)13/h1-3,7H,4-5H2,(H,12,13) |
InChI-Schlüssel |
HJNWLBFMRXLVKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1C(=O)O)C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)

![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)


